molecular formula C22H20N4OS B11264894 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B11264894
M. Wt: 388.5 g/mol
InChI Key: DJIWERKTOXBHOD-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylphenyl group and a sulfanyl-linked oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring, which can be achieved through the reaction of the intermediate with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Antimicrobial Agents: The oxadiazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.

    Dyes and Pigments:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its application:

    Antimicrobial Activity: The oxadiazole ring interacts with microbial enzymes, disrupting their function.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
  • **3-(4-Ethylphenyl)-6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Uniqueness

    Substituent Effects: The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity and physical properties compared to similar compounds with different substituents.

    Biological Activity: The specific arrangement of substituents can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H20N4OS/c1-3-16-8-10-17(11-9-16)19-12-13-21(25-24-19)28-14-20-23-22(26-27-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3

InChI Key

DJIWERKTOXBHOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

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